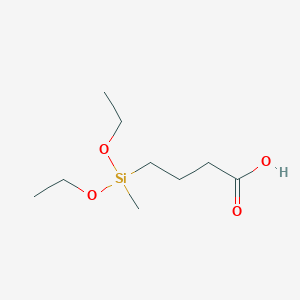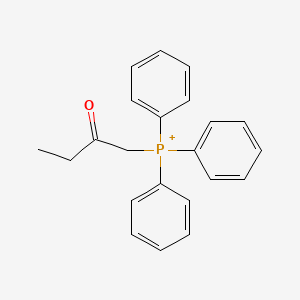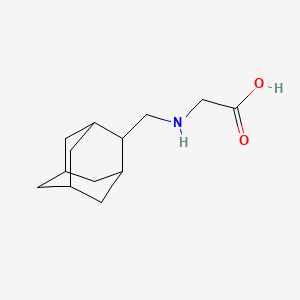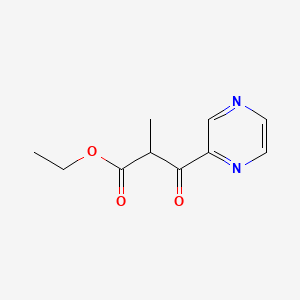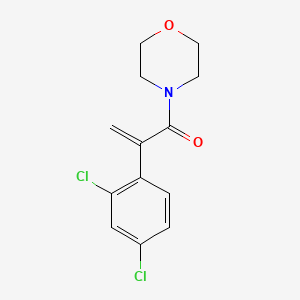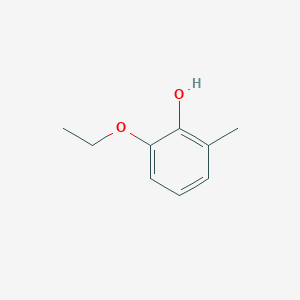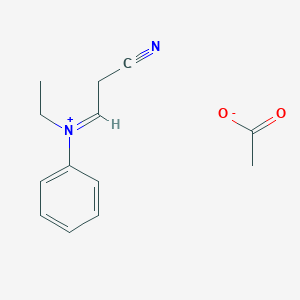
N-(2-Cyanoethyl)-N-ethylanilinium acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Cyanoethyl)-N-ethylanilinium acetate: is an organic compound with the molecular formula C13H16N2O2 It is a derivative of aniline, featuring a cyanoethyl group and an ethyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyanoethyl)-N-ethylanilinium acetate typically involves the reaction of N-(2-Cyanoethyl)-N-ethylaniline with acetic acid or acetic anhydride. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:
N-(2-Cyanoethyl)-N-ethylaniline+Acetic Acid→N-(2-Cyanoethyl)-N-ethylanilinium acetate
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: N-(2-Cyanoethyl)-N-ethylanilinium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
N-(2-Cyanoethyl)-N-ethylanilinium acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which N-(2-Cyanoethyl)-N-ethylanilinium acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group can participate in nucleophilic and electrophilic reactions, while the ethyl group provides hydrophobic interactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall effect.
相似化合物的比较
- N-(2-Cyanoethyl)-N-methylaniline
- N-(2-Cyanoethyl)-N-propylaniline
- N-(2-Cyanoethyl)-N-isopropylaniline
Comparison: N-(2-Cyanoethyl)-N-ethylanilinium acetate is unique due to its specific combination of cyanoethyl and ethyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications in research and industry.
属性
CAS 编号 |
83763-40-0 |
|---|---|
分子式 |
C13H16N2O2 |
分子量 |
232.28 g/mol |
IUPAC 名称 |
2-cyanoethylidene-ethyl-phenylazanium;acetate |
InChI |
InChI=1S/C11H13N2.C2H4O2/c1-2-13(10-6-9-12)11-7-4-3-5-8-11;1-2(3)4/h3-5,7-8,10H,2,6H2,1H3;1H3,(H,3,4)/q+1;/p-1 |
InChI 键 |
XAFAHWSTQUPXDF-UHFFFAOYSA-M |
规范 SMILES |
CC[N+](=CCC#N)C1=CC=CC=C1.CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


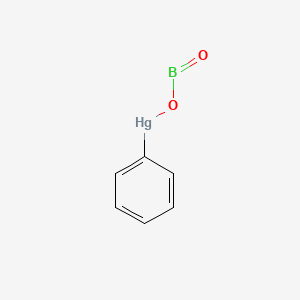
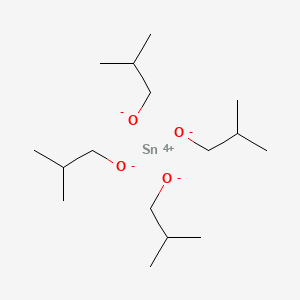
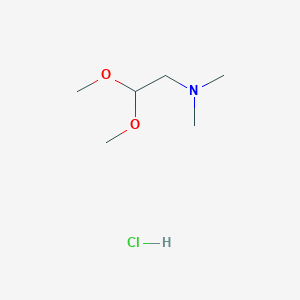
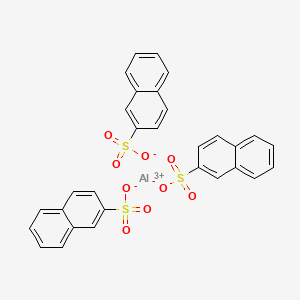
![6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B12651215.png)
